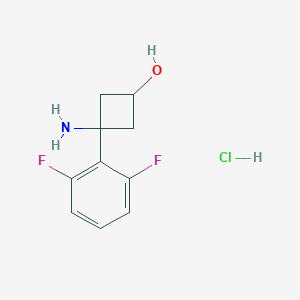
3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride is a chemical compound with the molecular formula C10H11F2NO·HCl It is a cyclobutanol derivative featuring an amino group and two fluorine atoms on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride typically involves the following steps:
Cyclobutanone Formation: The initial step involves the formation of cyclobutanone from suitable precursors.
Amination: The cyclobutanone is then subjected to amination using an appropriate amine source to introduce the amino group.
Fluorination: The phenyl ring is fluorinated using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of fluorinated compounds.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and fluorine groups can enhance its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-3-(2,4-difluorophenyl)cyclobutan-1-ol: Similar structure but with fluorine atoms at different positions.
3-Amino-3-(2,6-dichlorophenyl)cyclobutan-1-ol: Similar structure but with chlorine atoms instead of fluorine.
3-Amino-3-(2,6-difluorophenyl)cyclopentan-1-ol: Similar structure but with a cyclopentanol ring instead of cyclobutanol.
Uniqueness
The unique combination of the cyclobutanol ring, amino group, and fluorine atoms at the 2 and 6 positions of the phenyl ring distinguishes 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride from its analogs. This specific arrangement can result in distinct chemical and biological properties, making it valuable for targeted applications.
Eigenschaften
IUPAC Name |
3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-7-2-1-3-8(12)9(7)10(13)4-6(14)5-10;/h1-3,6,14H,4-5,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSRFYFLCFKASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=C(C=CC=C2F)F)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-acetylpiperazin-1-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2437815.png)
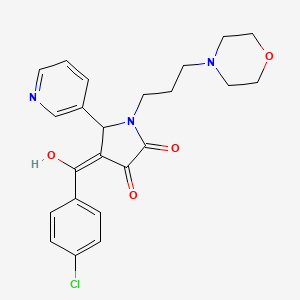
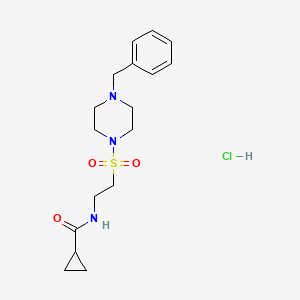
![Ethyl 3-[4-(2-formylphenyl)triazol-1-yl]-2-hydroxypropanoate](/img/structure/B2437818.png)
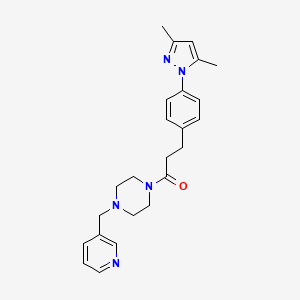
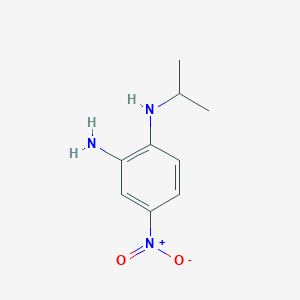
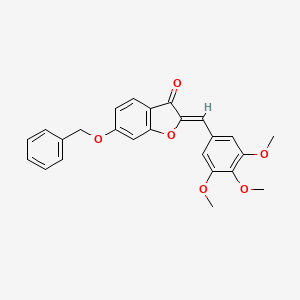
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2437825.png)
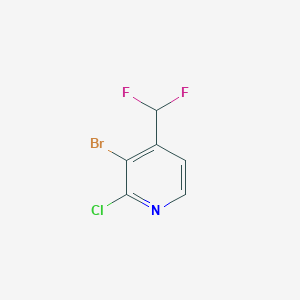
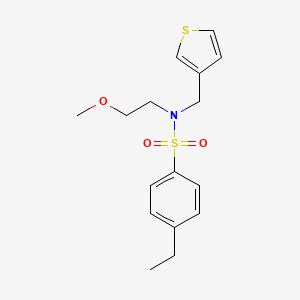

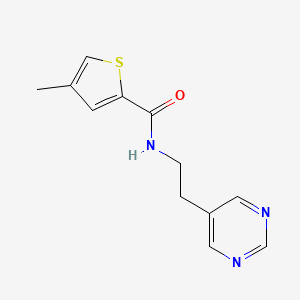
![1-butyl-5-(2-chlorophenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2437834.png)
